molecular formula C27H24N2O5 B264357 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide

2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide

Cat. No. B264357
M. Wt: 456.5 g/mol
InChI Key: ONBCRNLYYDRLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using specific methods and has shown promising results in various areas of research.

Mechanism of Action

The mechanism of action of 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide is not yet fully understood. However, it is believed that the compound may inhibit certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide has cytotoxic effects on cancer cells, but does not affect normal cells. This makes it a promising candidate for further research as a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide in lab experiments is its specificity for cancer cells, which reduces the risk of harmful side effects on normal cells. However, one limitation is that the compound may have limited effectiveness against certain types of cancer.

Future Directions

There are several future directions for research on 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide. One area of interest is further studies on its mechanism of action, which could lead to the development of more effective anti-cancer agents. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Finally, research could focus on the potential applications of the compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide involves the reaction of 4-hydroxycoumarin with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The resulting product is then reacted with 3-aminopyridine and acetic anhydride to yield the final compound.

Scientific Research Applications

2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for further research.

properties

Product Name

2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C27H24N2O5/c1-27(2)11-10-19-21(34-27)14-22(32-16-23(30)29-18-9-6-12-28-15-18)25-20(13-24(31)33-26(19)25)17-7-4-3-5-8-17/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,30)

InChI Key

ONBCRNLYYDRLBY-UHFFFAOYSA-N

SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CN=CC=C4)C(=CC(=O)O3)C5=CC=CC=C5)C

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CN=CC=C4)C(=CC(=O)O3)C5=CC=CC=C5)C

Origin of Product

United States

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